molecular formula C8H12Cl2N2 B1465082 Indolin-7-amine dihydrochloride CAS No. 2759-13-9

Indolin-7-amine dihydrochloride

Cat. No.: B1465082
CAS No.: 2759-13-9
M. Wt: 207.1 g/mol
InChI Key: TXBFQFSIHMJRRF-UHFFFAOYSA-N
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Description

Indolin-7-amine dihydrochloride is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Mechanism of Action

Target of Action

Indolin-7-amine dihydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors These receptors are often the primary targets of the compoundIndoline derivatives have been shown to have significant neuroprotective effects, suggesting potential targets within the nervous system .

Mode of Action

Indoline derivatives have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indoline derivatives have been shown to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indoline derivatives have been shown to have significant protective effects against H2O2-induced death of RAW 264.7 cells , suggesting that they may affect pathways related to oxidative stress.

Pharmacokinetics

The indoline moiety is widely used in drug design due to its special structure and properties, which can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility . These properties could potentially impact the bioavailability of this compound.

Result of Action

Indoline derivatives have been shown to have a variety of biological effects, such as neuroprotective effects in the treatment of ischemic stroke . These effects suggest that this compound could potentially have similar results of action.

Biochemical Analysis

Biochemical Properties

Indolin-7-amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotective effects . Additionally, it can modulate the activity of inflammatory cytokines such as TNF-α, IL-6, and NO, indicating its potential role in anti-inflammatory responses .

Cellular Effects

This compound influences various cellular processes. It has been observed to protect cells from oxidative stress-induced death, particularly in RAW 264.7 cells exposed to hydrogen peroxide . Furthermore, it can enhance cell survival rates in neuronal cells subjected to oxygen-glucose deprivation/reperfusion-induced damage . These effects suggest that this compound may play a role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to NMDA-GluN2B receptors, which are critical for its neuroprotective effects . This binding likely leads to the inhibition of excitotoxicity, a process that can cause neuronal damage. Additionally, this compound modulates the secretion of inflammatory cytokines, which may involve changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that it can reduce cerebral infarction rates and improve neurological deficit scores in animal models over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it has been shown to provide neuroprotective benefits without significant adverse effects . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammatory responses . These interactions can influence metabolic flux and the levels of various metabolites, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its localization and accumulation in target areas . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-7-amine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of indole using catalytic hydrogenation or other reducing agents can yield indoline, which can then be further functionalized to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Indolin-7-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert this compound into other amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

Indolin-7-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    Indole: A parent compound with a similar bicyclic structure but without the amine group.

    Indoline: A reduced form of indole, which serves as a precursor to indolin-7-amine dihydrochloride.

    Indole-3-acetic acid: A

Properties

IUPAC Name

2,3-dihydro-1H-indol-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-3-1-2-6-4-5-10-8(6)7;;/h1-3,10H,4-5,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBFQFSIHMJRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701389
Record name 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2759-13-9
Record name 2,3-Dihydro-1H-indol-7-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Indolin-7-amine dihydrochloride
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